molecular formula C9H12N2O2 B3023156 N-Hydroxy-2-(4-methoxyphenyl)acetimidamide CAS No. 6965-38-4

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide

Cat. No. B3023156
CAS RN: 6965-38-4
M. Wt: 180.2 g/mol
InChI Key: QIACLRIKXICINP-UHFFFAOYSA-N
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Description

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide is a chemical compound that can be inferred to have relevance in various chemical transformations and syntheses. While the specific compound is not directly mentioned in the provided papers, related compounds and methodologies can provide insight into its potential characteristics and applications. For instance, the use of N-(3-amino-4-methoxyphenyl)acetamide as an intermediate in dye production suggests that N-Hydroxy-2-(4-methoxyphenyl)acetimidamide could also serve as an intermediate in similar or related chemical processes .

Synthesis Analysis

The synthesis of related compounds involves several steps, including protection of hydroxyl groups, metallation, and condensation reactions. For example, the (2-nitrophenyl)acetyl group has been used to protect hydroxyl functions in various syntheses, indicating that similar strategies could be employed for the synthesis of N-Hydroxy-2-(4-methoxyphenyl)acetimidamide . Additionally, the synthesis of chiral acetate equivalents through metallation and condensation reactions provides a precedent for the synthesis of complex acetimidates .

Molecular Structure Analysis

The molecular structure of compounds similar to N-Hydroxy-2-(4-methoxyphenyl)acetimidamide has been characterized using techniques such as X-ray diffraction, NMR spectroscopy, and DFT studies. These methods allow for the determination of crystal structures, molecular geometries, and electronic properties, which are essential for understanding the behavior of these compounds in various reactions .

Chemical Reactions Analysis

Chemical reactions involving related compounds include hydroformylation, hydrogenation, and enzymatic hydrolysis. For instance, the catalytic hydrogenation of N-(3-nitro-4-methoxyphenyl)acetamide to N-(3-amino-4-methoxyphenyl)acetamide demonstrates the potential for N-Hydroxy-2-(4-methoxyphenyl)acetimidamide to undergo similar reduction reactions . Additionally, the enzymatic hydrolysis of erythro-N-acetyl-β-(4-methoxyphenyl)serine to produce glycidic esters suggests that N-Hydroxy-2-(4-methoxyphenyl)acetimidamide could be involved in biocatalytic processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to N-Hydroxy-2-(4-methoxyphenyl)acetimidamide can be deduced from experimental and computational studies. For example, the analysis of 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide provides insights into the vibrational frequencies, HOMO and LUMO energies, and molecular electrostatic potential, which are important for predicting reactivity and stability . These properties are crucial for understanding how N-Hydroxy-2-(4-methoxyphenyl)acetimidamide might behave under different chemical conditions.

Safety and Hazards

The safety and hazards of “N-Hydroxy-2-(4-methoxyphenyl)acetimidamide” are not well-documented in the sources I found. As with any chemical, it should be handled with care, following appropriate safety protocols .

properties

IUPAC Name

N'-hydroxy-2-(4-methoxyphenyl)ethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-13-8-4-2-7(3-5-8)6-9(10)11-12/h2-5,12H,6H2,1H3,(H2,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIACLRIKXICINP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Hydroxy-2-(4-methoxyphenyl)acetimidamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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